

# Application of 4,4'-Isopropylidenedicyclohexanol in Aerospace Composites: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4,4'-Isopropylidenedicyclohexanol

Cat. No.: B1347063

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## Introduction

**4,4'-Isopropylidenedicyclohexanol**, also known as hydrogenated bisphenol A (HBPA), is a cycloaliphatic diol increasingly utilized in the formulation of high-performance epoxy resins for the aerospace industry. Its saturated ring structure, a result of the hydrogenation of bisphenol A (BPA), imparts significant advantages over traditional BPA-based epoxies. These benefits include enhanced UV resistance, improved thermal stability, and superior weatherability, making it a prime candidate for aerospace composites subjected to harsh environmental conditions.<sup>[1]</sup>

Aerospace composites demand a unique combination of low weight, high strength, and exceptional durability.<sup>[2][3][4][5]</sup> The incorporation of HBPA into epoxy matrices for carbon fiber reinforced polymers (CFRPs) aims to meet these stringent requirements. This document provides detailed application notes, summarizes key performance data, and outlines experimental protocols for the synthesis and characterization of aerospace-grade composites utilizing **4,4'-Isopropylidenedicyclohexanol**.

## Data Presentation

While specific, consolidated data for a singular **4,4'-Isopropylidenedicyclohexanol**-based carbon fiber composite system is not readily available in public literature, the following tables present typical mechanical and thermal properties for a high-performance aerospace-grade epoxy/carbon fiber composite. These values serve as a benchmark for what can be expected when formulating composites with HBPA-based resins, which are known to enhance toughness and environmental resistance.

Table 1: Typical Mechanical Properties of a High-Performance Unidirectional Carbon Fiber/Epoxy Composite

Property	Test Method	Value
Tensile Strength	ASTM D3039	1500 MPa
Tensile Modulus	ASTM D3039	135 GPa
Compressive Strength	ASTM D3410	1200 MPa
Flexural Strength	ASTM D790	1266 MPa
Flexural Modulus	ASTM D790	121 GPa
Interlaminar Shear Strength	ASTM D2344	70 MPa
Fracture Toughness (GIC)	ASTM D5528	0.237 kJ/m <sup>2</sup>

Note: These values are representative of a standard aerospace-grade epoxy system and may vary depending on the specific formulation, fiber volume fraction, and manufacturing process.

Table 2: Typical Thermal Properties of a High-Performance Epoxy/Carbon Fiber Composite

Property	Test Method	Value
Glass Transition Temperature (Tg)	ASTM E1356 (DSC)	180 - 210 °C
Coefficient of Thermal Expansion (CTE), 0°	ASTM E831 (TMA)	-0.3 x 10 <sup>-6</sup> /°C
Coefficient of Thermal Expansion (CTE), 90°	ASTM E831 (TMA)	28.0 x 10 <sup>-6</sup> /°C
Thermal Conductivity	ASTM E1461	0.419 W/m·K

Note: The use of **4,4'-Isopropylidenedicyclohexanol** in the epoxy backbone can influence the glass transition temperature. The final Tg is highly dependent on the curing agent and cycle.

## Experimental Protocols

### Synthesis of 4,4'-Isopropylidenedicyclohexanol Based Epoxy Resin

Materials:

- **4,4'-Isopropylidenedicyclohexanol** (HBPA)
- Epichlorohydrin
- Catalyst (e.g., Sodium Hydroxide)
- Solvent (e.g., Toluene)

Procedure:

- Dissolve **4,4'-Isopropylidenedicyclohexanol** in a suitable solvent within a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.
- Add epichlorohydrin to the mixture.
- Gradually add the catalyst to the reaction mixture while maintaining a controlled temperature.

- Allow the reaction to proceed for a specified time under reflux.
- After the reaction, wash the organic phase to remove the catalyst and any byproducts.
- Distill off the solvent and excess epichlorohydrin under reduced pressure to obtain the **4,4'-Isopropylidenedicyclohexanol** diglycidyl ether resin.
- Characterize the synthesized resin for its epoxy equivalent weight (EEW) using titration.

## Fabrication of Carbon Fiber Reinforced Composite Laminate

Materials:

- Synthesized **4,4'-Isopropylidenedicyclohexanol** based epoxy resin
- Curing agent (e.g., aromatic amine like 4,4'-diaminodiphenyl sulfone - DDS)
- Unidirectional carbon fiber fabric
- Release agent and mold

Procedure:

- Pre-impregnate the carbon fiber fabric with a solution of the epoxy resin and curing agent. This can be done via a hand lay-up or a prepreg manufacturing process.
- Stack the pre-impregnated layers in the desired orientation (e.g., n for tensile testing, [0/90]<sub>n</sub> for quasi-isotropic properties) in a mold treated with a release agent.
- Cure the laminate in an autoclave or a heated press under a specific temperature and pressure cycle. A typical cycle might involve a ramp to an intermediate temperature for consolidation, followed by a ramp to the final cure temperature, a hold at that temperature, and a controlled cool-down.
- Post-cure the laminate at an elevated temperature to ensure complete cross-linking and to achieve the optimal glass transition temperature.

## Mechanical Testing Protocols

The following are standardized ASTM test methods for characterizing the mechanical properties of the cured composite laminates.

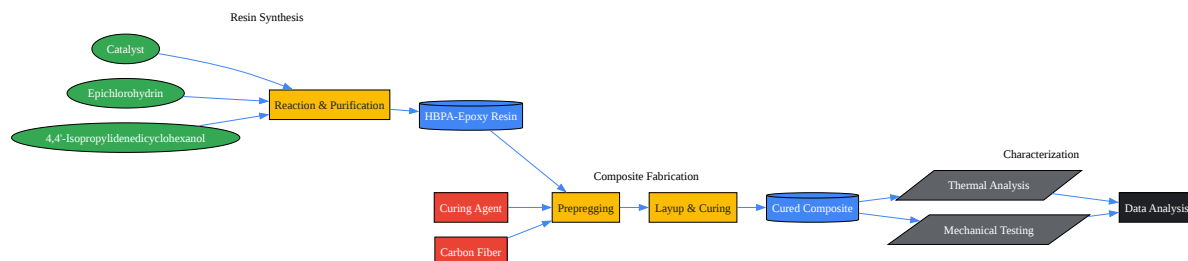
- Tensile Properties (ASTM D3039):
  - Cut rectangular specimens from the laminate with the major axis aligned with the fiber direction (for unidirectional composites).
  - Bond tabs to the ends of the specimen to prevent gripping damage.
  - Use a universal testing machine to apply a tensile load until failure.
  - Measure the load and strain to determine tensile strength, modulus, and Poisson's ratio.
- Compressive Properties (ASTM D3410):
  - Prepare tabbed specimens similar to the tensile test specimens.
  - Use a specialized compression test fixture to apply a compressive load until failure.
  - Determine the compressive strength and modulus from the stress-strain data.
- Flexural Properties (ASTM D790):
  - Cut rectangular specimens and test them in a three-point or four-point bending configuration.
  - Apply a load to the center of the beam and measure the deflection to calculate the flexural strength and modulus.
- Interlaminar Shear Strength (ASTM D2344 - Short-Beam Shear):
  - Use a short, thick specimen in a three-point bending setup to induce shear failure between the layers.
  - Calculate the interlaminar shear strength from the failure load.

- Mode I Fracture Toughness (ASTM D5528 - Double Cantilever Beam):
  - Prepare a beam specimen with a pre-crack at the mid-plane.
  - Apply an opening load to the ends of the beam to propagate the crack.
  - Measure the load and crack length to calculate the critical strain energy release rate (GIC).

## Thermal Analysis Protocols

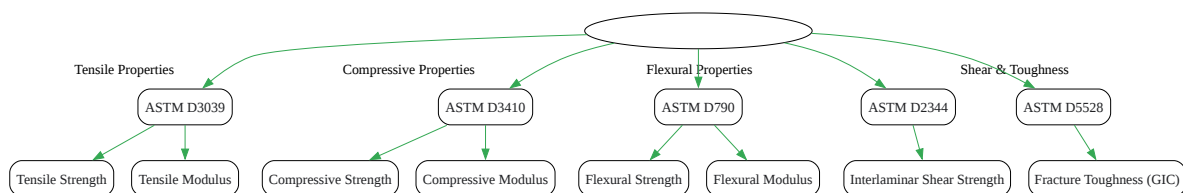
- Glass Transition Temperature (ASTM E1356 - Differential Scanning Calorimetry, DSC):
  - Place a small sample of the cured composite in a DSC instrument.
  - Heat the sample at a controlled rate and measure the heat flow.
  - The glass transition temperature ( $T_g$ ) is identified as a step change in the heat flow curve.
- Dynamic Mechanical Analysis (DMA):
  - Subject a rectangular specimen to a sinusoidal mechanical loading.
  - Measure the storage modulus (stiffness), loss modulus (damping), and tan delta as a function of temperature.
  - The peak of the tan delta curve is often used as an indicator of the glass transition temperature.

## Visualizations



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Caption: Experimental workflow for the synthesis and characterization of HBPA-based aerospace composites.



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Caption: Standardized mechanical testing protocols for aerospace composites.

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